molecular formula C17H15N3OS2 B5883338 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No. B5883338
M. Wt: 341.5 g/mol
InChI Key: KMPMZRVPHORDSM-UHFFFAOYSA-N
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Description

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been synthesized through different methods. The purpose of

Mechanism of Action

The mechanism of action of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including tyrosinase, urease, and acetylcholinesterase. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound has a significant inhibitory effect on the growth of various microbial and fungal strains. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase, urease, and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages is that it has a significant inhibitory effect on the growth of various microbial and fungal strains, making it a potential candidate for antimicrobial and antifungal therapy. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several potential future directions. One of the future directions is to optimize its therapeutic potential for antimicrobial, antifungal, and anticancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies. Furthermore, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a chemical compound that has shown potential in various scientific research applications. This compound has been synthesized through different methods and has been studied for its antimicrobial, antifungal, and anticancer properties. N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to inhibit the activity of various enzymes and induce oxidative stress in cancer cells, leading to apoptosis. However, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies.

Synthesis Methods

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can be synthesized through various methods. One of the commonly used methods involves the reaction of 2-aminothiophenol with benzyl chloride to form 2-benzylthioaniline. This product is then reacted with thiosemicarbazide in the presence of acetic acid to form N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide.

Scientific Research Applications

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has shown potential in various scientific research applications. It has been studied for its antimicrobial, antifungal, and anticancer properties. Studies have shown that this compound has a significant inhibitory effect on the growth of various microbial and fungal strains. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c21-15(11-13-7-3-1-4-8-13)18-16-19-20-17(23-16)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPMZRVPHORDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

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